molecular formula C15H22ClNO3 B1488008 Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220032-14-3

Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1488008
M. Wt: 299.79 g/mol
InChI Key: NZOIZZZBDDPIIR-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” is an organic compound with the CAS Number: 1220032-14-3 . It is also known as “Methyl 4- (piperidin-4-yl)benzoate hydrochloride” with the CAS Number: 936130-82-4 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” is C16H24ClNO3 . The molecular weight is 313.82 .

Scientific Research Applications

Synthesis and Radiolabelling for PET Studies

A study by Matarrese et al. (2000) focused on the synthesis and in vivo evaluation of a compound labeled with carbon-11 as a potential radioligand for non-invasive assessment of Dopamine D4 receptors in vivo using positron emission tomography (PET). Although the specific compound differs, this research highlights the approach towards synthesizing and evaluating chemical entities for neuroimaging applications, a method that could potentially apply to related compounds (Matarrese et al., 2000).

Analytical Method Development

Vojta et al. (2015) developed an HPLC method for the separation and determination of impurities in pharmaceutical compounds, including a detailed process for identifying and quantifying degradation products and impurities. Their work contributes to the broader field of pharmaceutical analysis, ensuring the purity and quality of drugs, and could be relevant to analyzing methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in a pharmaceutical context (Vojta et al., 2015).

Pharmacological Activity Exploration

Research by Bal-Tembe et al. (1997) on ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride (pitofenone) aimed to discover a more potent and metabolically stable antispasmodic compound. Their exploratory work in synthesizing and evaluating compounds for antispasmodic activity underlines the importance of chemical modifications in enhancing drug efficacy and stability, which could be relevant for derivatives of methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Bal-Tembe et al., 1997).

Safety And Hazards

“Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride” has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-6-14(7-5-13)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIZZZBDDPIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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